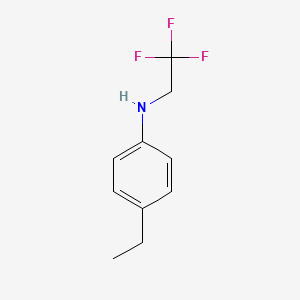

4-ethyl-N-(2,2,2-trifluoroethyl)aniline

Description

Significance of Fluorine in Organic Molecules and Advanced Chemical Research

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. ccspublishing.org.cnlew.ro Fluorine is the most electronegative element, and its small atomic size allows it to replace hydrogen without significant steric changes. nih.gov The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which often leads to enhanced thermal and metabolic stability in fluorinated compounds. nih.govnih.gov

The trifluoromethyl (-CF3) and trifluoroethyl (-CH2CF3) groups are powerful tools in molecular design. The -CF3 group is strongly electron-withdrawing and highly lipophilic, which can enhance a molecule's ability to cross biological membranes. nbinno.com This increased lipophilicity and metabolic stability are critical in the development of new therapeutic agents and agrochemicals. nbinno.comnbinno.com The C-F bond's high dissociation energy (around 485 kJ/mol compared to about 414 kJ/mol for a C-H bond) makes the trifluoromethyl group highly resistant to metabolic degradation by enzymes. mdpi.com

| Property | Hydrogen (H) | Methyl (CH₃) | Trifluoromethyl (CF₃) |

|---|---|---|---|

| Van der Waals Radius (Å) | 1.20 | 2.00 | 2.70 |

| Electronegativity (Pauling Scale) | 2.20 | 2.55 (Carbon) | Intermediate between F and Cl wikipedia.org |

| Lipophilicity (Hansch π value) | 0 | +0.50 | +0.88 nih.gov |

| Electronic Effect | Neutral | Weakly Electron-Donating | Strongly Electron-Withdrawing mdpi.com |

The unique properties conferred by fluorine and fluorinated groups have led to their widespread use in various research fields.

Medicinal Chemistry : Approximately 20% of all marketed pharmaceuticals contain fluorine. mdpi.com Fluorinated compounds are crucial in the development of drugs for a wide range of diseases, including cancer, cardiovascular diseases, and central nervous system disorders. stanford.eduacs.org The introduction of a trifluoromethyl group can protect a reactive position on a molecule from metabolic oxidation, thereby increasing the drug's half-life. wikipedia.org Notable examples of drugs containing a trifluoromethyl group include the antidepressant Fluoxetine (Prozac) and the anti-inflammatory drug Celecoxib (Celebrex). wikipedia.org

Agrochemicals : Fluorine substitution is a key strategy in the design of modern herbicides, insecticides, and fungicides. researchgate.net Over half of all agrochemicals contain C-F bonds. wikipedia.org The enhanced stability and bioavailability of fluorinated compounds can lead to more potent and longer-lasting crop protection agents, potentially allowing for lower application rates. nbinno.com The trifluoromethyl group is a common feature in many successful agrochemicals, such as the herbicide Trifluralin. wikipedia.orgwikipedia.org

Materials Science : Fluorinated polymers, like Teflon, are well-known for their thermal stability and low friction. man.ac.uk In advanced materials research, fluorine incorporation is used to modify the electronic and physical properties of materials for applications in electronics and optoelectronics. rsc.org For instance, fluorination can lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can improve electron injection and increase resistance to oxidative degradation in organic electronic devices. rsc.org The introduction of trifluoromethyl groups into polyimides has been shown to reduce their dielectric constant and water uptake, which is beneficial for microelectronics. researchgate.net

Contextualization of 4-ethyl-N-(2,2,2-trifluoroethyl)aniline within N-Trifluoroethylated Amine Research

N-trifluoroethylated amines are important platform chemicals due to the favorable properties imparted by the trifluoroethyl group. rsc.org Research in this area focuses on developing efficient synthetic methods for their preparation and exploring their use as building blocks for more complex functional molecules. rsc.orgnih.gov The synthesis of N-trifluoroethylated anilines can be achieved through various methods, including the reaction of anilines with trifluoroethylated reagents or through catalyst-driven processes. rsc.org

The compound this compound (CAS No. 1020987-09-0) is a specific example within this class of molecules. bldpharm.com Its structure combines the features of a substituted aniline (B41778) with the influential trifluoroethyl group, making it a compound of interest for further synthetic exploration in the fields mentioned above.

Structurally, this compound is a secondary amine and a substituted aniline. Aniline and its derivatives are organic compounds containing an aminobenzene moiety. drugbank.com This particular molecule is characterized by two key substitutions on the aniline framework: an ethyl group at the para-position (position 4) of the benzene (B151609) ring and a 2,2,2-trifluoroethyl group attached to the nitrogen atom.

Within the broader field of fluorine chemistry, this compound is classified as a fluorinated aniline. google.comgoogle.com Such compounds are valuable intermediates for creating a diverse range of more complex molecules. The presence of the trifluoroethyl group on the nitrogen atom and the ethyl group on the aromatic ring allows for a variety of subsequent chemical transformations, making it a versatile building block for drug discovery, agrochemical synthesis, and materials science research. nih.gov The specific substitution pattern provides a scaffold that can be further functionalized to explore structure-activity relationships in the development of new chemical entities.

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-N-(2,2,2-trifluoroethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N/c1-2-8-3-5-9(6-4-8)14-7-10(11,12)13/h3-6,14H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIKAIXGGSMLFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 4 Ethyl N 2,2,2 Trifluoroethyl Aniline and Analogues

Reaction Pathways and Functional Group Transformations

The reactivity of 4-ethyl-N-(2,2,2-trifluoroethyl)aniline is dictated by the electronic properties of its substituents. The ethyl group at the para position is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. Conversely, the N-(2,2,2-trifluoroethyl) group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which deactivates the amino group and, to a lesser extent, the aromatic ring.

Electrophilic and Nucleophilic Substitution Reactions on Fluoroalkylated Anilines

Electrophilic Aromatic Substitution:

The aniline (B41778) derivative, this compound, is expected to undergo electrophilic aromatic substitution reactions. The directing effect of the substituents on the aromatic ring will determine the position of substitution. The para-ethyl group is an ortho, para-director, while the N-(2,2,2-trifluoroethyl)amino group is also an ortho, para-director, albeit a deactivated one. Given that the para position is already occupied by the ethyl group, electrophilic attack is most likely to occur at the ortho position relative to the amino group.

However, the strong deactivating effect of the trifluoroethyl group on the nitrogen atom reduces the electron-donating ability of the amino group, making the ring less reactive than aniline itself. libretexts.org This deactivation can sometimes be mitigated by acetylation of the amino group, which can then be hydrolyzed after the substitution reaction. libretexts.org

Common electrophilic substitution reactions for anilines include:

Halogenation: Reaction with bromine water typically leads to poly-substitution. libretexts.org For a more controlled reaction, milder conditions would be necessary.

Nitration: Direct nitration of anilines can be destructive. libretexts.org A common strategy involves the protection of the amino group by acetylation to form acetanilide, followed by nitration and subsequent deprotection. libretexts.org

Sulfonation: Aniline reacts with sulfuric acid to form anilinium hydrogen sulfate, which upon heating, rearranges to sulfanilic acid.

| Reaction | Reagents | Typical Conditions | Directing Effect |

|---|---|---|---|

| Bromination | Br₂ in H₂O or CCl₄ | Room Temperature | Ortho, Para |

| Nitration (via acetanilide) | 1. (CH₃CO)₂O, Pyridine (B92270) 2. HNO₃, H₂SO₄ 3. H₃O⁺, heat | 0-5 °C for nitration | Ortho, Para |

| Sulfonation | Concentrated H₂SO₄ | 180-200 °C | Ortho, Para |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNA) on the aniline ring of this compound is generally unfavorable as the ring is electron-rich. However, if a suitable leaving group, such as a halogen, is present on the ring, and the ring is further activated by strongly electron-withdrawing groups (e.g., a nitro group), SNA can occur. libretexts.orglibretexts.org For instance, a hypothetical 2-halo-4-ethyl-N-(2,2,2-trifluoroethyl)aniline could undergo nucleophilic substitution at the 2-position, especially if an additional electron-withdrawing group is present on the ring to stabilize the Meisenheimer intermediate. libretexts.orglibretexts.org

Reactivity of Fluoroalkyl Moieties (e.g., Trifluoroethyl)

The trifluoroethyl group is generally stable due to the strength of the C-F bonds. However, under specific conditions, it can undergo transformations. The electron-withdrawing nature of the three fluorine atoms makes the adjacent methylene (B1212753) protons (-CH₂-) acidic, although not as acidic as those in β-dicarbonyl compounds. This potential for deprotonation can be exploited in certain base-catalyzed reactions.

Recent research has focused on the trifluoroethylation of anilines using various reagents and catalysts. For example, iron porphyrin-catalyzed N-trifluoroethylation of anilines has been achieved using 2,2,2-trifluoroethylamine (B1214592) hydrochloride as the fluorine source. nih.gov This reaction proceeds through a cascade diazotization/N-trifluoroethylation mechanism and shows good tolerance to both electron-donating and electron-withdrawing groups on the aniline ring. nih.gov

| Aniline Substrate | Product Yield (%) |

|---|---|

| Aniline | 75 |

| 4-Methylaniline | 82 |

| 4-Methoxyaniline | 85 |

| 4-Chloroaniline | 65 |

| 4-Nitroaniline | 52 |

Catalytic Reactivity and Inhibition Studies

Role of Fluorophosphonium Catalysts in C-F Bond Cleavage

Influence of Amine N-H Coordination on Catalytic Reactivity

The N-H bond in secondary amines like this compound can play a crucial role in catalytic reactions. In many transition-metal-catalyzed reactions, the amine can coordinate to the metal center. This coordination can either be a desired step in the catalytic cycle or lead to catalyst inhibition.

In Noyori-type catalysts, for example, the N-H moiety is a key component of the catalytic system. It can act as a proton donor, and the resulting amido group can act as a proton acceptor. semanticscholar.org This bifunctional role is essential for the catalytic activity in transfer hydrogenation reactions. The coordination of the N-H group to the metal center can influence the electronic and steric environment of the catalyst, thereby affecting its reactivity and selectivity. semanticscholar.org In the context of this compound, the electron-withdrawing trifluoroethyl group would decrease the basicity of the nitrogen atom, which would, in turn, affect its coordination to a metal catalyst.

Defluorinative Functionalization Reactions

Defluorinative functionalization is a synthetic strategy that involves the cleavage of a C-F bond and the formation of a new bond. This approach is gaining importance for the modification of fluorinated compounds. For molecules containing a trifluoroethyl group, this can involve the transformation of the -CF₃ group into other functional groups.

One approach involves the conversion of a trifluoromethyl group to a difluoromethyl anion in a flow system, which can then react with various electrophiles. nih.gov Another strategy for the defluorinative functionalization of (2,2,2-trifluoroethyl)arenes utilizes a phosphazene base catalyst. researchgate.netnih.gov This reaction proceeds through the elimination of hydrogen fluoride (B91410) to form a gem-difluorostyrene intermediate, which then undergoes nucleophilic addition. researchgate.netnih.gov Although these examples are on (2,2,2-trifluoroethyl)arenes rather than N-(2,2,2-trifluoroethyl)anilines, they demonstrate the feasibility of activating the C-F bonds of the trifluoroethyl group for further functionalization.

Phosphazene Base-Catalyzed Transformations of (2,2,2-Trifluoroethyl)arenes

Recent studies have demonstrated that strong, non-ionic phosphazene bases can effectively catalyze the transformation of (2,2,2-trifluoroethyl)arenes. acs.orgacs.orgfigshare.comnih.gov Specifically, the phosphazene base 1-tert-butyl-2,2,4,4,4-pentakis(dimethylamino)-2λ⁵,4λ⁵-catenadi(phosphazene) (t-Bu-P2) has been identified as a highly effective catalyst for the defluorinative functionalization of these compounds when reacted with alkanenitriles. acs.orgacs.orgfigshare.comnih.gov

A key advantage of this catalytic system is its compatibility with a wide array of functional groups. acs.orgacs.orgfigshare.comnih.gov The reaction tolerates moieties such as halogens, trifluoromethyl (CF₃), thiophenyl (SPh), methoxy (B1213986) (OMe), cyano (CN), and amides, as well as heteroaryl groups. acs.org This broad substrate scope enhances the synthetic utility of the method.

The table below summarizes the phosphazene base-catalyzed reaction of various (2,2,2-trifluoroethyl)arenes with different nitriles, highlighting the versatility of this transformation.

| Entry | (2,2,2-Trifluoroethyl)arene | Nitrile | Product | Yield (%) |

| 1 | 4-Methoxy-1-(2,2,2-trifluoroethyl)benzene | Acetonitrile | (Z)-3-(4-methoxyphenyl)-4,4-difluorobut-2-enenitrile | 85 |

| 2 | 1-(2,2,2-Trifluoroethyl)-4-(trifluoromethyl)benzene | Propionitrile | (Z)-4,4-difluoro-3-(4-(trifluoromethyl)phenyl)pent-2-enenitrile | 78 |

| 3 | 4-Chloro-1-(2,2,2-trifluoroethyl)benzene | Isobutyronitrile | (Z)-3-(4-chlorophenyl)-4,4-difluoro-2-methylbut-2-enenitrile | 92 |

| 4 | 1-(2,2,2-Trifluoroethyl)-4-phenylbenzene | Acetonitrile | (Z)-3-([1,1'-biphenyl]-4-yl)-4,4-difluorobut-2-enenitrile | 88 |

| 5 | N,N-dimethyl-4-(2,2,2-trifluoroethyl)aniline | Propionitrile | (Z)-3-(4-(dimethylamino)phenyl)-4,4-difluoropent-2-enenitrile | 75 |

Formation of Monofluoroalkene Products via HF Elimination

The elimination of hydrogen fluoride (HF) from (2,2,2-trifluoroethyl)arenes is a pivotal step in the formation of monofluoroalkene products. acs.orgacs.orgfigshare.comnih.gov This elimination reaction is typically facilitated by a strong base, such as the phosphazene base t-Bu-P2. acs.orgacs.orgfigshare.comresearchgate.net The process begins with the deprotonation at the benzylic position of the (2,2,2-trifluoroethyl)arene, followed by the loss of a fluoride ion to generate a gem-difluorostyrene intermediate. acs.orgacs.orgfigshare.comnih.gov

This intermediate is a key branching point for further functionalization. In the presence of a nucleophile, such as an alkanenitrile, a subsequent nucleophilic addition and fluoride elimination sequence occurs to afford the final monofluoroalkene product. acs.orgacs.orgfigshare.comnih.gov The stereoselectivity of the resulting alkene is often high, with a preference for the Z-isomer. acs.org

The efficiency of the HF elimination and subsequent reaction is influenced by the electronic properties of the substituents on the aromatic ring. Electron-donating groups can facilitate the initial deprotonation step, while electron-withdrawing groups can influence the reactivity of the intermediate. The reaction's success across a range of functional groups underscores the robustness of this synthetic strategy. acs.org

The following table details the formation of various monofluoroalkene products from their corresponding (2,2,2-trifluoroethyl)arene precursors, illustrating the scope of the HF elimination-addition-elimination pathway.

| Entry | Substrate | Nucleophile | Monofluoroalkene Product | Isomeric Ratio (Z:E) |

| 1 | 1-(2,2,2-Trifluoroethyl)naphthalene | Acetonitrile | (Z)-4,4-difluoro-3-(naphthalen-1-yl)but-2-enenitrile | >95:5 |

| 2 | 4-Bromo-1-(2,2,2-trifluoroethyl)benzene | Propionitrile | (Z)-3-(4-bromophenyl)-4,4-difluoropent-2-enenitrile | >95:5 |

| 3 | 3-(2,2,2-Trifluoroethyl)pyridine | Acetonitrile | (Z)-4,4-difluoro-3-(pyridin-3-yl)but-2-enenitrile | 90:10 |

| 4 | 1-(2,2,2-Trifluoroethyl)-4-phenoxybenzene | Isobutyronitrile | (Z)-4,4-difluoro-2-methyl-3-(4-phenoxyphenyl)but-2-enenitrile | >95:5 |

| 5 | 2-(2,2,2-Trifluoroethyl)thiophene | Acetonitrile | (Z)-4,4-difluoro-3-(thiophen-2-yl)but-2-enenitrile | 92:8 |

Advanced Spectroscopic Characterization Techniques in Research on 4 Ethyl N 2,2,2 Trifluoroethyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 4-ethyl-N-(2,2,2-trifluoroethyl)aniline, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide unambiguous structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of hydrogen atom in the molecule. The ethyl group on the benzene (B151609) ring would produce a characteristic triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂) protons due to spin-spin coupling. The aromatic protons, due to the para-substitution, would appear as two distinct doublets. The methylene protons of the trifluoroethyl group (-NH-CH₂-CF₃) are anticipated to show a quartet, a result of coupling with the three adjacent fluorine atoms.

¹³C NMR: The carbon NMR spectrum would reveal a unique signal for each of the ten carbon atoms in the molecule. The trifluoromethyl carbon (-CF₃) would be readily identifiable as a quartet due to one-bond coupling with the three fluorine atoms. The remaining signals would correspond to the two carbons of the ethyl group, the methylene carbon of the trifluoroethyl group, and the six distinct carbons of the substituted benzene ring.

¹⁹F NMR: The fluorine NMR spectrum is expected to be relatively simple, showing a single primary signal for the three equivalent fluorine atoms of the trifluoromethyl group. This signal would likely appear as a triplet due to coupling with the adjacent methylene (-CH₂) protons.

Table 1: Predicted NMR Spectroscopic Data for this compound This table presents predicted chemical shifts (δ) and multiplicities based on the analysis of structurally similar compounds. Actual experimental values may vary.

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|---|

| ¹H NMR | Aromatic (2H) | ~7.0-7.2 | Doublet | Protons ortho to the ethyl group. |

| Aromatic (2H) | ~6.6-6.8 | Doublet | Protons ortho to the amino group. | |

| -NH-CH₂-CF₃ | ~3.8-4.0 | Quartet | Coupling to ¹⁹F nuclei. | |

| -CH₂-CH₃ and -CH₂-CH₃ | ~2.6 (quartet), ~1.2 (triplet) | Quartet, Triplet | Signals for the ethyl group. | |

| ¹³C NMR | -CF₃ | ~125 | Quartet | One-bond C-F coupling. |

| -NH-CH₂-CF₃ | ~45-50 | Quartet | Two-bond C-F coupling. | |

| Aromatic C (quaternary, C-N) | ~145 | Singlet | - | |

| Aromatic C (quaternary, C-ethyl) | ~135 | Singlet | - | |

| Aromatic CH | ~112-130 | Multiple Singlets | Four distinct signals expected. | |

| -CH₂-CH₃ and -CH₂-CH₃ | ~28, ~16 | Singlets | - | |

| ¹⁹F NMR | -CF₃ | ~ -73 | Triplet | Coupling to adjacent -CH₂- protons. |

Vibrational Spectroscopy

The FT-IR spectrum of this compound would be dominated by strong absorption bands characteristic of the C-F bonds. Key expected vibrational frequencies include N-H stretching, aromatic and aliphatic C-H stretching, C=C stretching of the aromatic ring, and C-N stretching. The presence of the trifluoromethyl group would give rise to intense C-F stretching bands, which are typically found in the 1100-1300 cm⁻¹ region.

FT-Raman spectroscopy offers complementary information to FT-IR, particularly for non-polar bonds. For this molecule, the FT-Raman spectrum would likely show strong signals for the aromatic ring's C=C stretching and breathing modes. The symmetric vibrations of the ethyl group would also be prominent.

SERS is a powerful technique for studying molecules adsorbed on metal surfaces. While specific SERS studies on this compound are not available, it is anticipated that the molecule would interact with a metal surface (like silver or gold) via the nitrogen lone pair and the π-system of the aromatic ring. This interaction would lead to a significant enhancement of the vibrational modes associated with the aniline (B41778) core, providing insights into the molecule's orientation and binding characteristics on the surface.

Table 2: Predicted Vibrational Spectroscopy Data for this compound This table presents expected vibrational frequencies. FT-IR and FT-Raman are complementary, and the intensity (strong, medium, weak) can differ between the two techniques.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (FT-IR) | Typical Intensity (FT-Raman) |

|---|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850 - 2970 | Medium-Strong | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| C-N Stretch | 1250 - 1350 | Medium | Medium |

| C-F Stretch | 1100 - 1300 | Very Strong | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The spectrum of this compound is expected to be characteristic of a substituted aniline. The aniline chromophore typically displays two absorption bands corresponding to π → π* transitions of the benzene ring. The presence of the electron-donating amino and ethyl groups is expected to cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzene. The primary absorption band (π → π*) would likely be observed in the 240-260 nm range, with a secondary, less intense band appearing at longer wavelengths, around 280-300 nm.

Computational Chemistry and Theoretical Studies on 4 Ethyl N 2,2,2 Trifluoroethyl Aniline

Quantum Chemical Calculations

Currently, there is no specific data from quantum chemical calculations for 4-ethyl-N-(2,2,2-trifluoroethyl)aniline in the public domain.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

No published studies were found that have utilized Density Functional Theory to optimize the molecular geometry or analyze the electronic structure of this compound.

There are no records of specific functionals (e.g., UB3LYP) or basis sets (e.g., 6-31G**, 6-311++G(d,p)) being used for computational studies of this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound has not been reported. Therefore, data regarding its HOMO-LUMO energy gap, which is crucial for understanding its chemical reactivity and kinetic stability, is unavailable.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps, which are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack, have not been generated for this molecule in any available studies.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis, a method for studying charge transfer and intramolecular interactions, has not been performed on this compound according to a review of current literature.

Prediction of Vibrational Frequencies and Infrared Intensities

There are no computational studies that have predicted the vibrational frequencies and infrared intensities for this compound. This information, which is valuable for interpreting experimental infrared and Raman spectra, remains undetermined.

First Hyperpolarizability and Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for modern photonic and optoelectronic applications, such as frequency conversion and optical switching. The first hyperpolarizability (β) of a molecule is a key indicator of its potential for second-order NLO activity. Computational methods, particularly density functional theory (DFT), are widely used to calculate this property.

For aniline (B41778) and its derivatives, NLO properties are of significant interest. Studies on similar substituted anilines suggest that the interplay between electron-donating groups (like the ethyl and amino groups) and electron-withdrawing groups (like the trifluoroethyl group) can lead to substantial intramolecular charge transfer, which is a prerequisite for a large hyperpolarizability value. However, specific theoretical calculations and detailed research findings on the first hyperpolarizability of this compound are not extensively available in the current body of scientific literature. General findings indicate that molecules with significant charge asymmetry often exhibit enhanced NLO responses.

Conformational Analysis and Stability Studies

The three-dimensional arrangement of atoms in a molecule, or its conformation, dictates many of its physical and chemical properties. Conformational analysis helps identify the most stable arrangements (lowest energy conformers) and the energy barriers between them.

Potential Energy Surface (PES) Scanning

Potential Energy Surface (PES) scanning is a computational technique used to explore the conformational landscape of a molecule. By systematically changing specific dihedral angles and calculating the corresponding energy, a map of the molecule's potential energy is generated. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which represent the energy barriers to rotation around single bonds.

For this compound, PES scans would typically be performed by rotating the bonds connecting the ethyl group to the aromatic ring and the N-(2,2,2-trifluoroethyl) group to the nitrogen atom. While this is a standard computational procedure, specific published studies detailing the PES scan and the resulting stable conformers for this exact molecule could not be located. Such a study would provide valuable data on the molecule's flexibility and the preferred spatial orientation of its substituent groups.

Mechanistic Computational Studies

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions, providing insights into transition states and reaction intermediates that are often difficult to observe experimentally.

Elucidation of Reaction Mechanisms (e.g., Hydrodefluorination Pathways)

Hydrodefluorination (HDF) is a reaction that involves the replacement of a fluorine atom with a hydrogen atom. This process is significant for the synthesis of partially fluorinated compounds and for the degradation of persistent polyfluorinated substances. Computational studies can model the energy profiles of potential HDF pathways.

Molecular Dynamics Simulations (Relevance to Interactions in Solvation)

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior in different environments, such as in solution. These simulations are crucial for understanding solvation processes and intermolecular interactions.

By simulating this compound in a box of solvent molecules (e.g., water), MD can reveal how the solvent organizes around the solute molecule. It provides insights into the formation of hydrogen bonds and other non-covalent interactions, which govern the compound's solubility and transport properties. The simulation tracks the trajectory of each atom based on classical mechanics, allowing for the calculation of thermodynamic properties like the free energy of solvation. While MD simulations are a powerful tool for studying substituted anilines, specific studies focusing on the solvation interactions of this compound have not been identified in the reviewed literature. bohrium.comacs.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Influence of Fluorination on Molecular Properties Relevant to Biological Interactions

The strategic incorporation of fluorine into molecules is a cornerstone of modern medicinal chemistry, primarily due to the unique physicochemical properties it imparts. In the context of 4-ethyl-N-(2,2,2-trifluoroethyl)aniline, the N-trifluoroethyl group significantly modifies the molecule's characteristics compared to its non-fluorinated counterpart, N-ethyl-4-ethylaniline. These modifications influence lipophilicity, electronic character, bioisosteric potential, and metabolic fate, all of which are critical for determining its biological interactions.

The replacement of a hydrogen atom with a fluorine atom can lead to greater drug uptake through cell membranes. researchgate.net The trifluoromethyl (CF3) group is one of the most lipophilic substituents used in drug design, with a Hansch π value of +0.88, contributing to enhanced membrane permeability. mdpi.com In the case of this compound, the trifluoroethyl moiety significantly increases the molecule's lipophilicity compared to its non-fluorinated analog, N-ethyl-4-ethylaniline. This increased lipophilicity can enhance the compound's ability to cross biological membranes and may influence its binding affinity to hydrophobic pockets within biological targets.

| Compound | Structure | Calculated logP | Comment |

|---|---|---|---|

| 4-ethylaniline (B1216643) |  | 2.03 | Parent aniline (B41778) structure. |

| N-ethyl-4-ethylaniline |  | 2.85 | Non-fluorinated analogue. |

| This compound |  | 3.73 | Significant increase in lipophilicity due to the trifluoroethyl group. |

The introduction of fluorine atoms exerts strong electronic effects on a molecule. Fluorine is the most electronegative element, resulting in a strong electron-withdrawing inductive effect (σI). nih.gov In this compound, the three fluorine atoms on the ethyl group create a powerful inductive pull. This effect propagates to the nitrogen atom, significantly reducing its electron density and basicity.

This decreased basicity of the aniline nitrogen has several consequences. Firstly, it lowers the pKa of the conjugate acid, meaning the amine is less likely to be protonated at physiological pH. Secondly, the electron-withdrawing nature of the trifluoroethyl group deactivates the aromatic ring towards electrophilic aromatic substitution, although the amino group itself remains an ortho-, para-director. chemistrysteps.comlibretexts.org The lone pair of electrons on the nitrogen is less available for delocalization into the aromatic ring due to the inductive pull of the CF3 group. This modulation of the electronic properties of both the amine and the aromatic ring can critically alter interactions with biological targets, such as hydrogen bonding and cation-π interactions. acs.org

| Substituent (on Nitrogen) | Inductive Effect | Resonance Effect | Effect on Aniline Nitrogen Basicity |

|---|---|---|---|

| -H | Neutral | N/A | Reference (Aniline pKa ~4.6) |

| -CH2CH3 (Ethyl) | Weakly electron-donating | N/A | Increases basicity |

| -CH2CF3 (Trifluoroethyl) | Strongly electron-withdrawing | N/A | Significantly decreases basicity |

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a key strategy in drug design. tandfonline.com Fluorinated fragments are frequently used as bioisosteres. informahealthcare.com The trifluoroethyl group can be considered a bioisostere for various other alkyl or functional groups, such as an isopropyl or even a nitro group under certain contexts. researchgate.net Its steric bulk is intermediate between an ethyl and an isopropyl group.

The utility of the trifluoroethylamine group as an amide bioisostere has also been explored, as it can act as a hydrogen-bond donor with reduced basicity. tandfonline.com By replacing a more traditional alkyl group with a trifluoroethyl group, medicinal chemists can fine-tune a molecule's size, conformation, and electronic properties to optimize its fit within a receptor binding site. This substitution can lead to improved binding affinity, selectivity, and pharmacokinetic properties. mdpi.com The trifluoromethyl group itself has been successfully used as a bioisosteric replacement for aliphatic nitro groups, leading to compounds with greater potency and improved metabolic stability. nih.gov

| Group | van der Waals Radius (approx. Å) | Lipophilicity (π value) | Key Properties |

|---|---|---|---|

| Ethyl (-CH2CH3) | 2.0 | +1.02 | Flexible, lipophilic, metabolically susceptible. |

| Isopropyl (-CH(CH3)2) | 2.3 | +1.53 | Bulky, lipophilic, can provide steric hindrance. |

| Trifluoroethyl (-CH2CF3) | 2.4 | +1.06 (estimated) | Electron-withdrawing, metabolically stable, H-bond donor. |

A significant advantage of fluorination in drug design is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~485 kJ/mol) compared to a carbon-hydrogen bond (~414 kJ/mol). mdpi.com This inherent strength makes fluorinated positions, such as the trifluoroethyl group, highly resistant to oxidative metabolism by cytochrome P450 (P450) enzymes.

In aniline derivatives, N-dealkylation is a common metabolic pathway mediated by P450s. nih.gov The presence of the electron-withdrawing trifluoroethyl group on the nitrogen in this compound can significantly hinder this process. The mechanism of N-dealkylation is thought to proceed via hydrogen atom transfer (HAT) from the α-carbon. nih.gov The strong inductive effect of the CF3 group makes the α-hydrogens less susceptible to abstraction, thereby blocking or slowing down N-dealkylation. Furthermore, fluorination can shield adjacent positions from metabolism. For instance, the trifluoroethyl group can sterically hinder the oxidation of the para-ethyl group on the aromatic ring. This increased metabolic stability often leads to a longer biological half-life and improved bioavailability of the compound. nih.gov

| Compound | Primary Metabolic Pathway (P450) | Predicted Stability |

|---|---|---|

| N-ethyl-4-ethylaniline | N-dealkylation, Aromatic hydroxylation, Benzylic oxidation of 4-ethyl group | Low to Moderate |

| This compound | N-dealkylation inhibited, Aromatic hydroxylation, Benzylic oxidation of 4-ethyl group | High |

Positional and Substituent Effects on Reactivity and Molecular Interactions

The reactivity and interaction profile of an aniline derivative are dictated by the electronic nature and position of its substituents. In this compound, the interplay between the electron-donating para-ethyl group and the electron-withdrawing N-trifluoroethyl group creates a unique electronic environment that governs the reactivity of the amine nitrogen and the aromatic ring.

The reactivity of the aniline amine group, particularly its nucleophilicity and basicity, is highly sensitive to substituents on both the nitrogen atom and the aromatic ring. nih.gov Electron-donating groups (EDGs) on the ring, like the para-ethyl group, increase the electron density on the nitrogen, thereby increasing its basicity and nucleophilicity compared to unsubstituted aniline. chemistrysteps.com Conversely, electron-withdrawing groups (EWGs) decrease basicity.

In this compound, the powerful inductive withdrawal of the N-trifluoroethyl group dominates, drastically reducing the basicity of the nitrogen atom. This effect overrides the modest electron-donating effect of the para-ethyl group. The geometry of the amino group is also affected by substituents; strong electron-withdrawing effects can lead to a more planar geometry around the nitrogen. acs.org The N-H bond in this secondary amine is crucial for its role as a hydrogen bond donor in interactions with biological receptors. While the nitrogen's capacity as a hydrogen bond acceptor is diminished due to its reduced basicity, its ability to act as a donor remains. The acidity of the N-H proton is increased by the adjacent electron-withdrawing trifluoroethyl group, potentially leading to stronger hydrogen bonds where the amine acts as the donor.

| Compound | Substituents | Estimated pKa (Conjugate Acid) | Effect on Basicity |

|---|---|---|---|

| Aniline | None | 4.6 | Reference |

| 4-ethylaniline | para-C2H5 (EDG) | 5.0 | Increased |

| N-ethylaniline | N-C2H5 (EDG) | 5.1 | Increased |

| This compound | para-C2H5 (EDG), N-CH2CF3 (EWG) | < 3.0 (estimated) | Significantly Decreased |

Computational Approaches to SAR/SPR

Density Functional Theory and Electrostatic Potential Calculations in Activity Prediction Models

Computational chemistry provides powerful tools for understanding the relationship between a molecule's structure and its biological activity. Among these, Density Functional Theory (DFT) and the analysis of molecular electrostatic potential (MEP) have become central to predicting how a compound like this compound might interact with biological systems. These methods offer insights into the electronic properties of a molecule, which are fundamental to its reactivity and intermolecular interactions.

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to calculate various molecular properties that are crucial for predicting biological activity. researchgate.net For a given molecule, DFT calculations can determine optimized geometry, electronic energy, dipole moment, and the energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter in determining molecular reactivity. A smaller gap generally implies higher reactivity. researchgate.net

The molecular electrostatic potential (MEP) is a valuable concept that provides a visual representation of the charge distribution within a molecule. It is calculated from the electron density and helps in identifying the regions of a molecule that are rich or poor in electrons. These regions are crucial in predicting how a molecule will interact with other molecules, particularly biological targets like proteins or nucleic acids. Electronegative (electron-rich) regions, often colored red or yellow in MEP maps, are susceptible to electrophilic attack, while electropositive (electron-deficient) regions, typically colored blue, are prone to nucleophilic attack. This information is vital for predicting sites of metabolism and potential binding interactions with receptors.

The table below illustrates the type of data that would be generated in a typical DFT and MEP analysis for this compound, providing a quantitative basis for activity prediction.

| Calculated Property | Predicted Value | Significance in Activity Prediction |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons; higher energy suggests greater reactivity. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons; lower energy suggests greater reactivity. |

| HOMO-LUMO Gap | 5.3 eV | Indicates molecular stability and reactivity; a smaller gap suggests higher reactivity. |

| Dipole Moment | 3.5 D | Influences solubility and the ability to engage in polar interactions. |

| MEP Minimum (Vmin) | -45 kcal/mol | Indicates the most electron-rich region, a likely site for electrophilic attack or hydrogen bond acceptance. |

| MEP Maximum (Vmax) | +30 kcal/mol | Indicates the most electron-deficient region, a likely site for nucleophilic attack or hydrogen bond donation. |

These calculated parameters can be used in quantitative structure-activity relationship (QSAR) models to correlate the electronic properties of a series of related compounds with their observed biological activities. By understanding how modifications to the molecular structure affect these computational descriptors, researchers can rationally design new compounds with improved activity profiles.

Applications of 4 Ethyl N 2,2,2 Trifluoroethyl Aniline in Advanced Chemical Synthesis and Material Science Research

Role as a Key Synthetic Intermediate and Building Block

4-ethyl-N-(2,2,2-trifluoroethyl)aniline serves as a crucial starting material and building block in various synthetic pathways, enabling the construction of intricate molecular architectures.

Synthesis of Complex Fluorinated Organic Compounds

The presence of the trifluoroethyl group makes this compound an attractive precursor for the synthesis of complex fluorinated organic compounds, particularly heterocyclic structures that are of significant interest in medicinal and agrochemical research. The aniline (B41778) functional group allows for a variety of chemical transformations, including cyclization reactions to form fluorinated quinolines and pyridines. researchgate.netresearchgate.netnih.gov

For instance, fluorinated anilines can be utilized in condensation reactions with carbonyl compounds to construct the core structure of quinolines. researchgate.net The general synthetic strategies often involve the reaction of a substituted aniline with a three-carbon reagent to form the pyridine (B92270) ring fused to the benzene (B151609) ring. researchgate.net While specific examples detailing the use of this compound in these syntheses are not extensively documented in publicly available literature, the reactivity of the aniline moiety is well-established for such transformations.

The synthesis of N-trifluoroethylated anilines, such as this compound, can be achieved through methods like iron porphyrin-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine (B1214592) hydrochloride as the fluorine source. nih.gov These N-trifluoroethylated amines are considered valuable platform chemicals for the synthesis of a wide array of fluorinated compounds. nih.gov

Table 1: Examples of Fluorinated Heterocycles Synthesized from Anilines

| Heterocycle Class | General Synthetic Approach | Potential Starting Material |

| Fluorinated Quinolines | Condensation with β-ketoesters or α,β-unsaturated carbonyls | This compound |

| Fluorinated Pyridines | Cyclization reactions with 1,3-dicarbonyl compounds | This compound |

| Fluorinated Indolines | Rh(III)-catalyzed C-H activation and annulation | N-pyrimidyl substituted anilines |

Precursor for Advanced Materials (e.g., Polymers)

The field of material science has shown a growing interest in fluorinated polymers due to their unique properties, such as high thermal stability, chemical resistance, and low surface energy. While the direct polymerization of this compound is not yet a widely reported application, the polymerization of other fluorinated aniline derivatives to produce fluorinated polyanilines (PANIs) has been explored. metu.edu.trresearchgate.netresearchgate.net

These studies demonstrate that aniline monomers substituted with fluorine atoms can be polymerized through chemical or electrochemical oxidation to yield polymers with modified electronic and physical properties. metu.edu.trresearchgate.netresearchgate.net The presence of fluorine substituents can influence the morphology, solubility, and conductivity of the resulting polyanilines. researchgate.netrsc.org It is conceivable that this compound could serve as a monomer or a co-monomer in similar polymerization reactions, potentially leading to the development of novel fluorinated polymers with tailored characteristics for applications in sensors, coatings, and electronic devices. rsc.orgresearchgate.net

Contributions to Fluorine Chemistry Methodologies

The study of compounds like this compound contributes to the broader understanding and development of methodologies within fluorine chemistry.

Selective C-F Bond Activation and Functionalization

The selective activation and functionalization of carbon-fluorine (C-F) bonds is a significant challenge in organic chemistry due to the high strength of the C-F bond. researchgate.net Research in this area often focuses on the cleavage of a single C-F bond in a trifluoromethyl (CF3) group to introduce new functional groups. researchgate.netdatapdf.com While studies specifically targeting the C-F bonds of the trifluoroethyl group in N-(2,2,2-trifluoroethyl)anilines are not prevalent, the principles developed for other trifluoromethylated compounds are relevant.

Methodologies such as visible-light photoredox catalysis have emerged as powerful tools for the selective activation of C-F bonds in trifluoromethylarenes and trifluoromethyl ketones. researchgate.netresearchgate.net These reactions often proceed through the formation of radical intermediates, allowing for subsequent functionalization. researchgate.net The electronic environment of the trifluoroethyl group in this compound, being attached to a nitrogen atom, could influence its reactivity in such transformations, offering a potential area for future research in C-F bond functionalization. nih.govrsc.org

Research in Bioactive Molecule Development

The introduction of fluorine atoms into organic molecules is a well-established strategy in drug discovery to enhance their pharmacological properties.

Design of Molecules with Improved Pharmacokinetic Attributes

The trifluoroethyl group is a valuable moiety in medicinal chemistry for its ability to improve the pharmacokinetic profile of drug candidates. nih.gov The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability. mdpi.com For example, the 2,2,2-trifluoroethyl group has been shown to improve the pharmacokinetic and pharmacodynamic characteristics of certain drug candidates. nih.gov

While specific bioactive molecules derived directly from this compound are not extensively reported, the broader class of fluorinated anilines serves as building blocks for various therapeutic agents. For instance, fluorinated quinoline (B57606) analogs synthesized from fluoroanilines have demonstrated antifungal activity. mdpi.com Furthermore, compounds containing trifluoromethylaniline moieties have been investigated as potential anticancer agents. nih.govmdpi.com The lipophilicity and electronic properties conferred by the ethyl and trifluoroethyl groups in this compound make it a promising scaffold for the design of new bioactive molecules with potentially favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Development of Fluoroalkylated Scaffolds for Agrochemical and Pharmaceutical Research

The introduction of a trifluoroethyl group onto an aniline scaffold, as seen in this compound, offers a powerful strategy for the creation of new molecular entities with potential applications in both agriculture and medicine. The trifluoromethyl (CF3) moiety is a well-established bioisostere for various functional groups, and its presence can significantly influence the physicochemical and biological properties of a parent molecule. While specific, publicly available research detailing the direct use of this compound in the synthesis of novel agrochemical or pharmaceutical scaffolds is limited, the broader class of fluoroalkylated anilines is extensively utilized in these fields.

In agrochemical research , the development of new herbicides, insecticides, and fungicides often relies on the fine-tuning of a molecule's properties to enhance its efficacy and selectivity while minimizing environmental impact. The trifluoroethyl group in this compound can contribute to increased metabolic stability in target pests and plants, leading to a longer duration of action. Furthermore, the lipophilicity conferred by the ethyl and trifluoroethyl groups can improve the compound's ability to penetrate the waxy cuticles of leaves or the exoskeletons of insects.

For instance, the dinitroaniline class of herbicides, which includes compounds like trifluralin, features a substituted aniline core. While structurally different, the principle of using substituted anilines to create effective agrochemicals is well-established. The use of building blocks like this compound could potentially lead to the discovery of new active ingredients with improved performance characteristics.

In pharmaceutical research , the quest for more effective and safer drugs is a constant driver of innovation in synthetic chemistry. The incorporation of fluorine can block metabolic pathways that would otherwise deactivate a drug molecule, thereby increasing its bioavailability and half-life. The trifluoroethyl group is known to enhance the binding affinity of ligands to their target proteins by participating in favorable intermolecular interactions.

Fluoroalkylated anilines are key intermediates in the synthesis of a wide range of biologically active heterocyclic compounds, which form the basis of many modern pharmaceuticals. For example, kinase inhibitors, a major class of anti-cancer drugs, often feature complex heterocyclic scaffolds that can be constructed using aniline derivatives. A patent for a Janus kinase (JAK) inhibitor, (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide, highlights the presence of a trifluoroethyl group attached to a nitrogen atom within a complex heterocyclic system, underscoring the relevance of this functional group in modern drug design. google.com While this example does not directly use this compound as a starting material, it illustrates the importance of the N-(2,2,2-trifluoroethyl) motif in creating potent therapeutic agents.

While detailed research findings on the direct application of this compound are not widely published, the table below provides a conceptual overview of how such a building block could be utilized in the initial stages of agrochemical and pharmaceutical discovery, based on the known reactivity of anilines.

Table 1: Conceptual Synthetic Utility of this compound

| Target Scaffold Class | Potential Reaction Type | Relevance |

|---|---|---|

| Substituted Benzimidazoles | Condensation with carboxylic acids or their derivatives | Benzimidazoles are common in fungicides and anthelmintic drugs. |

| Quinolines | Cyclization reactions (e.g., Combes, Friedländer) | Quinolines are present in antimalarial drugs and some herbicides. |

| Triazoles | Multi-step synthesis involving diazotization and cyclization | Triazoles are a major class of antifungal agents used in both agriculture and medicine. |

The data in this table is illustrative of the potential applications of this compound as a synthetic intermediate. Further research and development would be necessary to establish the specific biological activities of the resulting scaffolds.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Routes

The synthesis of N-trifluoroethylated anilines has seen advancements, yet the development of stereoselective routes for chiral derivatives remains a compelling challenge. Future research should focus on creating enantiomerically pure forms of 4-ethyl-N-(2,2,2-trifluoroethyl)aniline, particularly if chiral centers are introduced into the ethyl group or at the nitrogen atom (in the case of atropisomerism).

Key Research Objectives:

Chiral Catalysis: The exploration of chiral catalysts for the N-alkylation of 4-ethylaniline (B1216643) with a trifluoroethylating agent is a primary objective. This could involve the use of chiral transition metal complexes or organocatalysts to induce stereoselectivity.

Asymmetric C-H Functionalization: Developing methods for the stereoselective functionalization of the ethyl group's C-H bonds would introduce a chiral center. This could be achieved through the use of chiral directing groups or catalysts that can differentiate between prochiral C-H bonds.

Enzyme-Catalyzed Synthesis: Biocatalytic methods, employing enzymes such as engineered transaminases or reductase enzymes, could offer a highly selective and environmentally benign route to chiral derivatives of this compound.

A summary of potential stereoselective synthetic strategies is presented in the table below.

| Synthetic Strategy | Catalyst/Reagent Type | Potential Outcome |

| Asymmetric N-Alkylation | Chiral transition metal complexes (e.g., based on Rh, Ir, Pd), Chiral phosphoric acids | Enantiomerically enriched N-(2,2,2-trifluoroethyl)aniline derivatives |

| Asymmetric C-H Functionalization | Chiral directing groups, Rhodium or Palladium catalysts with chiral ligands | Introduction of a stereocenter on the ethyl group |

| Biocatalysis | Engineered enzymes (e.g., transaminases, reductases) | Highly enantiopure products under mild reaction conditions |

Exploration of New Catalytic Systems for Functionalization

The aromatic ring and the N-alkyl side chain of this compound offer multiple sites for functionalization. Future research should aim to discover and optimize new catalytic systems that can selectively modify this molecule, thereby expanding its synthetic utility.

Key Research Objectives:

Regioselective C-H Functionalization: While ortho-functionalization of anilines is common, developing catalytic systems for selective meta or para C-H functionalization of the aniline (B41778) ring would be highly valuable. nih.govrsc.orgacs.org This could involve the use of novel directing groups or ligand-controlled catalysis.

Cross-Coupling Reactions: Investigating the use of this compound as a coupling partner in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) would enable the facile introduction of a wide range of substituents.

Photoredox Catalysis: The application of photoredox catalysis could open up new reaction pathways for the functionalization of this compound under mild conditions, potentially enabling transformations that are difficult to achieve with traditional thermal methods.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers a powerful tool for understanding the properties of this compound and for designing new derivatives with tailored functionalities. Advanced computational modeling can provide insights that guide experimental efforts.

Key Research Objectives:

DFT Studies: Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. mdpi.com This can help in predicting the most likely sites for electrophilic or nucleophilic attack and in understanding the mechanism of catalytic reactions.

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can be used to study the conformational dynamics of the molecule and its interactions with other molecules, such as solvents, catalysts, or biological targets. This can be particularly useful in understanding its behavior in complex environments.

Predictive Modeling for Site Selectivity: The development of machine learning models trained on experimental data for C-H functionalization reactions could enable the accurate prediction of site selectivity for new reactions involving this compound. rsc.org

Integration of this compound into Complex Molecular Architectures

The unique properties of the this compound moiety make it an attractive building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Key Research Objectives:

Pharmaceutical Scaffolds: The incorporation of this moiety into known pharmaceutical scaffolds could lead to the development of new drug candidates with improved properties. The trifluoroethyl group can enhance metabolic stability and binding affinity, while the ethyl group can be used to fine-tune lipophilicity and steric interactions.

Functional Materials: The synthesis of polymers and other materials incorporating this compound could lead to materials with novel electronic, optical, or thermal properties. rsc.org For example, its incorporation into conductive polymers could modulate their electronic properties.

Agrochemicals: Given the prevalence of trifluoromethyl groups in agrochemicals, exploring the use of this compound as a building block for new pesticides and herbicides is a promising area of research.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-ethyl-N-(2,2,2-trifluoroethyl)aniline, and how do reaction parameters impact yield?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or reductive alkylation. For NAS, a brominated 4-ethylaniline derivative may react with 2,2,2-trifluoroethylamine under catalytic conditions (e.g., CuI/ligand systems). Reductive alkylation could involve condensation of 4-ethylaniline with trifluoroacetaldehyde followed by reduction.

- Critical Parameters :

- Temperature : Higher temperatures (80–120°C) accelerate NAS but may promote side reactions like oxidation of the aniline group.

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance NAS efficiency, while EtOH/H2O mixtures favor reductive pathways.

- Catalyst : Copper or palladium catalysts improve trifluoroethyl group incorporation .

Q. Which spectroscopic techniques are most reliable for characterizing the structure and purity of this compound?

- Key Techniques :

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons (δ 6.5–7.5 ppm), ethyl group (δ 1.2–1.4 ppm for CH3, δ 2.4–2.6 ppm for CH2), and trifluoroethyl NH (δ 3.5–4.0 ppm).

- ¹⁹F NMR : Distinct triplet for -CF3 (δ -60 to -70 ppm).

- Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion [M+H]⁺ (expected m/z ~246.2).

- IR Spectroscopy : N-H stretch (~3400 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of the trifluoroethyl group influence the reactivity of the aniline ring in electrophilic substitution reactions?

- Mechanistic Insight : The -CF3 group is strongly electron-withdrawing, reducing electron density at the para position (due to resonance effects) and directing electrophiles to meta positions. Computational studies (DFT) can quantify charge distribution.

- Experimental Validation :

- Nitration : Predominant meta-nitro product formation.

- Sulfonation : Use H2SO4/SO3 to track regioselectivity via HPLC/LC-MS.

Q. What strategies resolve contradictions in observed biological activity data for derivatives of this compound?

- Systematic Approach :

SAR Studies : Vary substituents (e.g., ethyl chain length, fluorination pattern) and correlate with bioassay results (e.g., enzyme inhibition).

Solubility Adjustments : Use logP measurements to assess lipophilicity’s role in membrane permeability.

Metabolic Stability : Perform microsomal assays to identify degradation pathways (e.g., oxidative deamination).

- Case Study : Derivatives with bulkier N-alkyl groups showed reduced CYP450 interactions but increased plasma protein binding .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

- Methods :

- Docking Simulations : Use AutoDock Vina to model binding poses with ATP-binding pockets (e.g., EGFR kinase).

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields).

Safety and Handling

Q. What are critical safety protocols for handling this compound in laboratory settings?

- Precautions :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (volatility estimated VP ~0.1 mmHg at 25°C).

- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as halogenated waste.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.